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Compound of Interest

Compound Name: GDC-0276

Cat. No.: B607615

This technical support center provides researchers, scientists, and drug development
professionals with information regarding the discontinuation of the GDC-0276 clinical trial. The
content is presented in a question-and-answer format to address specific issues that may be
encountered during experimental research.

Frequently Asked Questions (FAQSs)

Q1: What was the primary reason for the discontinuation of the GDC-0276 clinical trial?

The clinical development of GDC-0276, a potent and selective NaV1.7 inhibitor, was halted due
to safety and tolerability concerns that emerged during a first-in-human, Phase 1 clinical trial
(NCT02856152) in healthy volunteers.[1][2] Specifically, dose-limiting adverse events were
observed, including hypotension at higher single doses and elevations in liver transaminases
with multiple doses.[1][2]

Q2: What was the intended mechanism of action for GDC-02767

GDC-0276 was designed as a potent, selective, and reversible inhibitor of the voltage-gated
sodium channel NaV1.7.[3][4] This channel is a key component in the pain signaling pathway,
and genetic evidence in humans suggests that inhibiting NaV1.7 could lead to effective
analgesia.[1] The compound was developed to address the shortcomings of existing pain
medications, such as addiction and off-target side effects.[3]

Q3: Were there any serious adverse events reported in the GDC-0276 Phase 1 trial?
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No deaths or serious adverse events (SAEs) were reported during the Phase 1 trial.[1][2]
However, the observed adverse events, particularly hypotension and liver transaminase
elevations, were significant enough to limit further dose escalation and ultimately led to the
discontinuation of the program.[1]

Q4: What is known about the discontinuation of the related compound, GDC-0310?

GDC-0310 was another selective NaV1.7 inhibitor from the same discovery program as GDC-
0276.[4][5] While it also completed Phase 1 trials, the reasons for the discontinuation of its
development have not been publicly disclosed.[5]

Troubleshooting Guide for Related Research

Issue: Observing unexpected cardiovascular effects (e.g., hypotension) in preclinical studies of
NaV1.7 inhibitors.

Possible Cause: While NaV1.7 is primarily expressed in the peripheral nervous system, off-
target effects or the on-target modulation of NaV1.7 in other tissues could contribute to
cardiovascular changes. The experience with GDC-0276, where hypotension was a dose-
limiting factor in a single-dose cohort, highlights this potential liability.[1]

Troubleshooting Steps:

o Assess Target Selectivity: Profile the compound against a broad panel of ion channels,
including other NaV subtypes and cardiovascular-relevant channels, to rule out off-target
activity.

¢ In Vivo Cardiovascular Monitoring: Conduct thorough cardiovascular safety pharmacology
studies in relevant animal models, including telemetry monitoring of blood pressure and
heart rate.

o Dose-Response Evaluation: Carefully evaluate the dose-response relationship for both
efficacy and cardiovascular adverse effects to determine if a therapeutic window exists.

Issue: Detecting elevated liver enzymes in preclinical toxicology studies.
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Possible Cause: Drug-induced liver injury is a common reason for drug candidate failure. The
observation of frequently elevated liver transaminases in the multiple-dose cohorts of the GDC-
0276 trial underscores the importance of monitoring hepatic safety for this class of compounds.

[11[2]
Troubleshooting Steps:

 |In Vitro Hepatotoxicity Assays: Utilize in vitro models, such as primary human hepatocytes,
to assess the potential for direct cellular toxicity, mitochondrial toxicity, and bile salt export
pump (BSEP) inhibition.

o Metabolite Profiling: Identify and characterize the metabolites of the compound to determine
if any reactive metabolites are formed that could contribute to liver injury.

 In Vivo Toxicology Studies: Conduct comprehensive in vivo toxicology studies in at least two
species, with a focus on histopathological examination of the liver and monitoring of liver
function markers.

Data Presentation
Summary of GDC-0276 Phase 1 Clinical Trial Design
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Parameter Description
A Phase I, Randomized, Double-Blind, Placebo-
Controlled, Single-Blind, Single- and Multiple-

Study Title Dose Study to Evaluate the Safety, Tolerability,
and Pharmacokinetics of GDC-0276 in Healthy
Subjects.[1]

Clinical Trial ID NCT02856152

Participants

183 randomized healthy volunteers.[1]

Formulations

Powder-in-capsule (PIC) and cyclodextrin
solution (CD).[1]

Single Ascending Dose (SAD) - PIC

7 cohorts, doses ranging from 2 mg to 270 mg.

[1]

Single Ascending Dose (SAD) - CD

5 cohorts, doses ranging from 45 mg to 540 mg.

[1]

Multiple Ascending Dose (MAD) - PIC

Total daily doses from 15 mg to 540 mg,
administered for up to 10 or 14 days.[1]

Primary Endpoints

Safety and tolerability, assessed by monitoring
adverse events, vital signs, physical

examinations, ECGs, and laboratory tests.[1]

Secondary Endpoint

Characterize the plasma pharmacokinetics of
GDC-0276.[1]

Key Safety and Tolerability Findings from the GDC-0276

Phase 1 Trial
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Finding

Details

Citation

Hypotension

Limited tolerability in the 540
mg single-dose cyclodextrin
(SD-CD) cohort.

[1]

Liver Transaminase Elevations

Frequently observed in the
multiple-dose powder-in-

capsule (PIC) cohorts.

[1](2]

Maximum Tolerated Single

Dose

Adequately tolerated up to 270
mg for the PIC formulation and

360 mg for the CD formulation.

[1]

Maximum Tolerated Multiple

Dose

Tolerated up to 270 mg twice
daily with the PIC formulation,
but with frequent liver

transaminase elevations.

[1]

Note: Detailed quantitative data on the incidence of specific adverse events and

pharmacokinetic parameters from the GDC-0276 Phase 1 trial are not publicly available in
tabular format. The information presented is a summary of the published findings.

Experimental Protocols
Protocol: Phase 1 Single and Multiple Ascending Dose Study

e Subject Recruitment: Healthy male and female volunteers meeting specific inclusion and
exclusion criteria were enrolled.

» Randomization and Blinding: The study was conducted in a randomized, double-blind,
placebo-controlled manner for the single and multiple ascending dose cohorts.

e Dosing Regimen:

o Single Ascending Dose (SAD): Subjects received a single oral dose of GDC-0276 (either
as a powder-in-capsule or a cyclodextrin solution) or a placebo. Doses were escalated in
subsequent cohorts pending safety review.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31172446/
https://pubmed.ncbi.nlm.nih.gov/31172446/
https://www.researchgate.net/publication/333653900_Safety_Tolerability_and_Pharmacokinetics_of_GDC-0276_a_Novel_NaV17_Inhibitor_in_a_First-in-Human_Single-_and_Multiple-Dose_Study_in_Healthy_Volunteers
https://pubmed.ncbi.nlm.nih.gov/31172446/
https://pubmed.ncbi.nlm.nih.gov/31172446/
https://www.benchchem.com/product/b607615?utm_src=pdf-body
https://www.benchchem.com/product/b607615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

o Multiple Ascending Dose (MAD): Subjects received multiple oral doses of GDC-0276 (as a
powder-in-capsule) or a placebo for a specified duration (up to 10 or 14 days). Doses were
escalated in subsequent cohorts based on safety and pharmacokinetic data.

o Safety Monitoring:

o Continuous monitoring of vital signs (blood pressure, heart rate, etc.).

o

Regular physical examinations.

[e]

Serial electrocardiograms (ECGS).

o

Frequent blood and urine sampling for clinical laboratory tests (including liver function
tests).

(¢]

Recording of all adverse events.

o Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points
after dosing to determine the plasma concentrations of GDC-0276 over time.

o Data Analysis: Safety and tolerability were assessed by summarizing the incidence and
severity of adverse events. Pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) were
calculated from the plasma concentration-time data.
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Click to download full resolution via product page

Caption: NaV1.7 Signaling Pathway and GDC-0276 Mechanism of Action.
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Caption: GDC-0276 Phase 1 Clinical Trial Workflow and Discontinuation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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